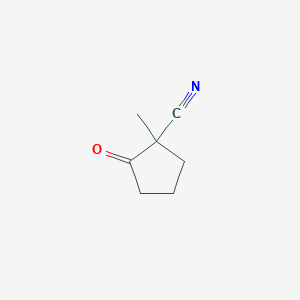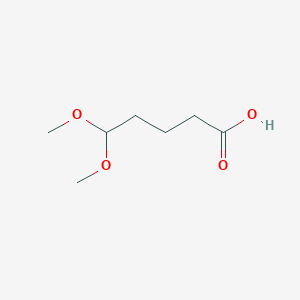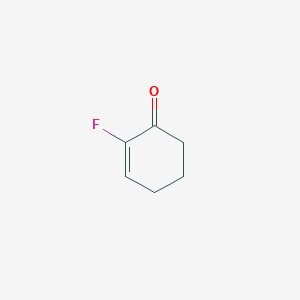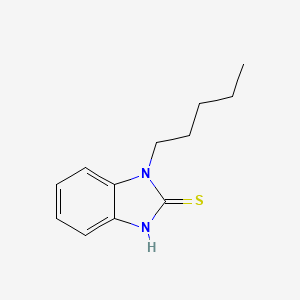
2-(Nitromethylene)oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nitromethylene)oxazolidine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the nitromethylene group imparts unique chemical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitromethylene)oxazolidine typically involves the reaction of 1,2-amino alcohols with nitroalkenes. One common method includes the use of multicomponent reactions, where 1,2-amino alcohols react with nitroalkenes under specific conditions to form the oxazolidine ring . The reaction conditions often involve the use of catalysts such as triazabicyclodecene or hypervalent iodine compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Nitromethylene)oxazolidine undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitromethylene group can yield amine derivatives.
Substitution: The oxazolidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted oxazolidines. These products can have different properties and applications based on their chemical structure.
Scientific Research Applications
2-(Nitromethylene)oxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 2-(Nitromethylene)oxazolidine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The nitromethylene group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its potential use as an antibiotic, where it can inhibit bacterial protein synthesis by binding to the ribosomal subunit .
Comparison with Similar Compounds
Similar Compounds
2-(Nitromethylene)imidazolidine: Similar in structure but contains an imidazolidine ring instead of an oxazolidine ring.
Oxazolidinones: A class of antibiotics that includes compounds like linezolid and tedizolid.
Uniqueness
2-(Nitromethylene)oxazolidine is unique due to its specific nitromethylene group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for further research and development.
Properties
CAS No. |
67445-78-7 |
|---|---|
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
2-(nitromethylidene)-1,3-oxazolidine |
InChI |
InChI=1S/C4H6N2O3/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2 |
InChI Key |
PDKGXWZFFGNNBN-UHFFFAOYSA-N |
SMILES |
C1COC(=C[N+](=O)[O-])N1 |
Isomeric SMILES |
C1CO/C(=C\[N+](=O)[O-])/N1 |
Canonical SMILES |
C1COC(=C[N+](=O)[O-])N1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxabicyclo[5.1.0]oct-2-ene](/img/structure/B3385805.png)
![2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3385811.png)
![1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3385819.png)
![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3385844.png)




![Pyrazolo[3,2-C][1,2,4]triazin-4-OL](/img/structure/B3385864.png)
![1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B3385869.png)
![4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3385892.png)



